molecular formula C13H10ClN3 B136624 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine CAS No. 142074-20-2

6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine

Cat. No. B136624
M. Wt: 243.69 g/mol
InChI Key: IMCKHGRSSDFLEX-UHFFFAOYSA-N
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Description

6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine is a chemical compound with a specific structure and properties . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine and its analogs involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods have been developed and refined over the years to improve the efficiency and yield of the synthesis process .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine is characterized by a fused bicyclic 5-6 heterocyclic system . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine undergoes various chemical reactions during its synthesis . These reactions involve the formation and breaking of chemical bonds, leading to the transformation of the starting materials into the desired product .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight . These properties are crucial for understanding its behavior in different conditions and its interactions with other substances .

Future Directions

The future directions for the research and development of 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine involve the synthesis of novel analogs with enhanced activities and minimum toxicity . This can be achieved through detailed structure-activity relationship (SAR) analysis and the exploration of various scaffold hopping strategies .

properties

IUPAC Name

6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)12-8-17-7-11(14)6-15-13(17)16-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCKHGRSSDFLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569691
Record name 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine

CAS RN

142074-20-2
Record name 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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